molecular formula C9H10O3S B3088223 2-(4-Methanesulfinylphenyl)acetic acid CAS No. 118362-28-0

2-(4-Methanesulfinylphenyl)acetic acid

Cat. No.: B3088223
CAS No.: 118362-28-0
M. Wt: 198.24 g/mol
InChI Key: CBUAZQVVFGAWMC-UHFFFAOYSA-N
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Description

2-(4-Methanesulfinylphenyl)acetic acid is an organic compound with the molecular formula C9H10O3S It is characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methanesulfinylphenyl)acetic acid typically involves the introduction of a methanesulfinyl group to a phenylacetic acid derivative. One common method is the oxidation of 2-(4-Methylsulfonylphenyl)acetic acid using an oxidizing agent such as hydrogen peroxide or a peracid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and solvents, as well as the optimization of reaction parameters, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methanesulfinylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the methanesulfinyl group to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the methanesulfinyl group to a thioether using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions on the phenyl ring, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine), catalysts (iron(III) chloride).

Major Products Formed

    Oxidation: 2-(4-Methanesulfonylphenyl)acetic acid.

    Reduction: 2-(4-Methylthio)phenylacetic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Methanesulfinylphenyl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)acetic acid: Similar structure but with a sulfone group instead of a methanesulfinyl group.

    2-(4-Methylthio)phenylacetic acid: Contains a thioether group instead of a methanesulfinyl group.

    Phenylacetic acid: Lacks the methanesulfinyl group but serves as a basic structural analog.

Uniqueness

2-(4-Methanesulfinylphenyl)acetic acid is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

2-(4-methylsulfinylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-13(12)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUAZQVVFGAWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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